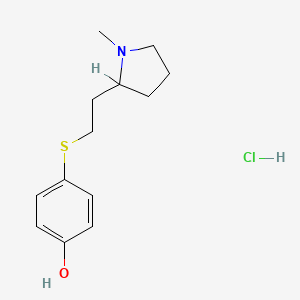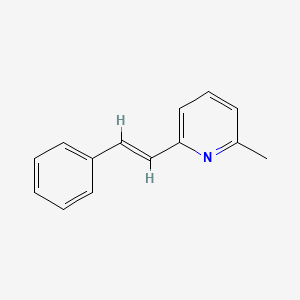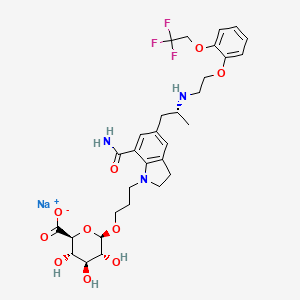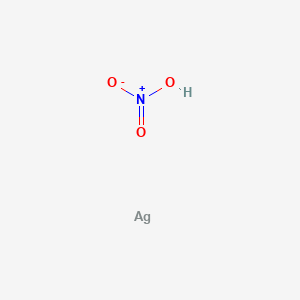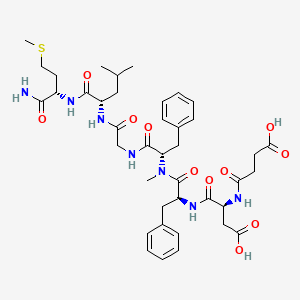
Senktid
Übersicht
Beschreibung
- SENKTIDE ist ein Tachykinin-Neuromedin K3 (NK3)-Rezeptoragonist.
- Seine chemische Struktur ist Suc-Asp-Phe-{Me-Phe}-Gly-Leu-Met-NH2 .
- Die Verbindung wirkt auf NK3-Rezeptoren, die zur Familie der Tachykinin-Rezeptoren gehören.
- SENKTIDE wurde hinsichtlich seiner Auswirkungen auf Dopaminneuronen und die Lokomotion untersucht .
Herstellungsmethoden
- SENKTIDE kann mit Hilfe der Festphasenpeptidsynthese (SPPS) synthetisiert werden.
- Der spezifische Syntheseweg beinhaltet den sequentiellen Zusatz von geschützten Aminosäuren an einen festen Träger.
- Zu den Reaktionsbedingungen gehören Kupplungsreagenzien, Entschützungsschritte und Reinigungsmethoden.
- Industrielle Produktionsmethoden können variieren, aber SPPS ist nach wie vor ein gängiger Ansatz.
Wissenschaftliche Forschungsanwendungen
- Die Anwendungen von SENKTIDE erstrecken sich über verschiedene Bereiche:
Chemie: Wird als Werkzeug zur Untersuchung der NK3-Rezeptorfunktion eingesetzt.
Biologie: Wurde auf seine Auswirkungen auf neuronale Schaltkreise und Signalwege untersucht.
Medizin: Potenzielle therapeutische Anwendungen, obwohl weitere Forschung erforderlich ist.
Industrie: Kann in der Medikamentenentwicklung oder als Forschungsreagenz verwendet werden.
Wirkmechanismus
- SENKTIDE aktiviert NK3-Rezeptoren, was zu nachgeschalteten Signalereignissen führt.
- Molekulare Zielstrukturen umfassen G-Protein-gekoppelte Rezeptoren (GPCRs) und intrazelluläre Signalwege.
- Der genaue Mechanismus, durch den SENKTIDE seine Wirkungen ausübt, ist noch Gegenstand aktueller Forschung.
Wirkmechanismus
Target of Action
Senktide is a potent, selective agonist of the Neurokinin 3 receptor (NK3R) . NK3R is a tachykinin receptor that plays a crucial role in the hypothalamic-pituitary-gonadal (HPG) axis . It is widely distributed in different areas of the brain, including the frontal cortex, amygdala, medial septum, and hippocampus, and in other organs, such as the ovaries and uterus .
Mode of Action
Senktide interacts with its target, NK3R, leading to its activation . The specific interactions between the N-terminus of Senktide and the N-terminus and extracellular loops (ECL2 and ECL3) of NK3R lead to improved activation displayed by Senktide compared to other agonists . The consensus C-termini of the three peptide agonists share a conserved binding mode to NK3R, while the divergent N-termini of the peptides confer the preferential binding of the agonist to NK3R .
Biochemical Pathways
Senktide’s activation of NK3R affects several biochemical pathways. The endogenous peptide agonist neurokinin B (NKB) preferentially activates NK3R, while substance P (SP) binds preferentially to NK1R . Senktide, an SP analogue, more potently activates NK3R than NKB and SP . This activation of NK3R by Senktide influences the hypothalamic-pituitary-gonadal (HPG) axis .
Pharmacokinetics
Modifications to the n-terminal succinyl-asp substructure in senktide with oxalyl-glu, oxalyl-d-glu or oxalyl-l-2-aminoadipic acid (aad) increased receptor binding and nk3r activation . Among these modifications, the oxalyl-D-Glu substructure prevented neutral endopeptidase (NEP) 24.11-mediated degradation, thus providing a novel NK3R agonist peptide with favourable biological and stability properties .
Result of Action
Senktide’s action results in various molecular and cellular effects. For instance, it has been found to block the aberrant RTN3 interactome, retarding memory decline and tau pathology in socially isolated Alzheimer’s disease mice . Moreover, application of Senktide in vivo effectively restored DG circuit disorders in socially isolated AD mice .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Senktide. For example, social isolation has been associated with an increased risk of dementia . In a study, it was found that 7 days of social isolation could trigger pattern separation impairments and presynaptic abnormalities of the mossy fibre-CA3 circuit in AD mice . Senktide was able to effectively restore these disorders .
Safety and Hazards
Senktide should be handled with care. Avoid dust formation, breathing mist, gas, or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Zukünftige Richtungen
The specific interactions between the N-terminus of senktide and the N-terminus and extracellular loops (ECL2 and ECL3) of NK3R lead to the improved activation displayed by senktide compared to SP and NKB . These findings pave the way to understand tachykinin receptor subtype selectivity and provide ideas to rationally develop drugs targeting NK3R .
Biochemische Analyse
Biochemical Properties
Senktide plays a crucial role in biochemical reactions by interacting with the neurokinin 3 receptor. This interaction is highly specific, as senktide binds to NK3R with high affinity, leading to the activation of downstream signaling pathways. The primary biomolecules that senktide interacts with include the NK3R, G-proteins, and various intracellular signaling molecules. Upon binding to NK3R, senktide induces a conformational change in the receptor, which activates G-proteins and subsequently triggers a cascade of intracellular events .
Cellular Effects
Senktide exerts significant effects on various types of cells and cellular processes. In neuronal cells, senktide influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, senktide has been shown to stimulate the release of gonadotropin-releasing hormone (GnRH) and luteinizing hormone (LH) in the hypothalamus, thereby affecting reproductive functions . Additionally, senktide can activate the cAMP response element-binding protein (CREB) and extracellular signal-regulated kinase (ERK) pathways, leading to changes in gene expression and cellular responses .
Molecular Mechanism
The molecular mechanism of senktide involves its binding to the neurokinin 3 receptor, which is a G-protein-coupled receptor (GPCR). Upon binding, senktide induces a conformational change in NK3R, facilitating the activation of G-proteins. This activation leads to the inhibition of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the activation of transient receptor potential canonical (TRPC) channels . These changes result in increased neuronal excitability and the modulation of various intracellular signaling pathways, including the activation of CREB and ERK .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of senktide can vary over time. Senktide is known to be stable under specific storage conditions, such as -20°C, and can maintain its activity for extended periods when stored properly . In in vitro studies, senktide has been shown to induce rapid and transient activation of signaling pathways, with effects typically observed within minutes of application . Long-term effects of senktide include sustained changes in gene expression and cellular function, which can be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of senktide in animal models are dose-dependent. At low doses, senktide can enhance cognitive functions and improve memory in animal models of Alzheimer’s disease . At higher doses, senktide may induce adverse effects, such as hyperactivity and increased anxiety-like behaviors . The therapeutic window for senktide is narrow, and careful dose optimization is required to achieve the desired effects without causing toxicity .
Metabolic Pathways
Senktide is involved in various metabolic pathways, primarily through its interaction with the neurokinin 3 receptor. Upon binding to NK3R, senktide activates intracellular signaling cascades that influence metabolic processes. These pathways include the regulation of gonadotropin secretion and the modulation of neurotransmitter release . Senktide’s effects on metabolic flux and metabolite levels are mediated through its impact on gene expression and enzyme activity .
Transport and Distribution
Senktide is transported and distributed within cells and tissues through specific transporters and binding proteins. In neuronal cells, senktide is rapidly internalized upon binding to NK3R and is distributed to various intracellular compartments . The distribution of senktide within tissues is influenced by its affinity for NK3R and the expression levels of the receptor in different cell types .
Subcellular Localization
The subcellular localization of senktide is primarily determined by its interaction with the neurokinin 3 receptor. Upon binding to NK3R, senktide is internalized and localized to specific intracellular compartments, such as endosomes and lysosomes . This localization is essential for its activity, as it allows senktide to modulate intracellular signaling pathways and exert its effects on cellular function .
Vorbereitungsmethoden
- SENKTIDE can be synthesized using solid-phase peptide synthesis (SPPS).
- The specific synthetic route involves sequential addition of protected amino acids to a solid support.
- Reaction conditions include coupling reagents, deprotection steps, and purification methods.
- Industrial production methods may vary, but SPPS remains a common approach.
Analyse Chemischer Reaktionen
- SENKTIDE unterliegt während der Synthese der Peptidbindungsbildung.
- Häufige Reaktionen umfassen die Amidbindungsbildung (zwischen Aminosäuren) und Entschützungsschritte.
- Es werden Reagenzien wie Kupplungsreagenzien (z. B. HBTU, HATU) und Schutzgruppen (z. B. Fmoc, Boc) verwendet.
- Hauptprodukte sind das vollständig assemblierte Peptid und alle während der Synthese entstandenen Zwischenprodukte.
Vergleich Mit ähnlichen Verbindungen
- Die Einzigartigkeit von SENKTIDE liegt in seiner Spezifität für NK3-Rezeptoren.
- Ähnliche Verbindungen umfassen andere Tachykinine (z. B. Substanz P, Neurokinin A).
- SENKTIDE zeichnet sich durch ein eigenes pharmakologisches Profil aus.
Eigenschaften
IUPAC Name |
(3S)-4-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]-methylamino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(3-carboxypropanoylamino)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H55N7O11S/c1-24(2)19-28(37(55)45-27(36(41)54)17-18-59-4)44-33(49)23-42-39(57)31(21-26-13-9-6-10-14-26)47(3)40(58)30(20-25-11-7-5-8-12-25)46-38(56)29(22-35(52)53)43-32(48)15-16-34(50)51/h5-14,24,27-31H,15-23H2,1-4H3,(H2,41,54)(H,42,57)(H,43,48)(H,44,49)(H,45,55)(H,46,56)(H,50,51)(H,52,53)/t27-,28-,29-,30-,31-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMHYXLVEFVGOPM-QKUYTOGTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)N(C)C(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)O)NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)N(C)C(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(=O)O)NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H55N7O11S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80909926 | |
| Record name | 4-({14-Benzyl-7,10,13-trihydroxy-5-[hydroxy(imino)methyl]-15-methyl-8-(2-methylpropyl)-16-oxo-18-phenyl-2-thia-6,9,12,15-tetraazaoctadeca-6,9,12-trien-17-yl}imino)-3-[(3-carboxy-1-hydroxypropylidene)amino]-4-hydroxybutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80909926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
842.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106128-89-6 | |
| Record name | Senktide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106128896 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-({14-Benzyl-7,10,13-trihydroxy-5-[hydroxy(imino)methyl]-15-methyl-8-(2-methylpropyl)-16-oxo-18-phenyl-2-thia-6,9,12,15-tetraazaoctadeca-6,9,12-trien-17-yl}imino)-3-[(3-carboxy-1-hydroxypropylidene)amino]-4-hydroxybutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80909926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Senktide and what is its primary target in the body?
A1: Senktide is a synthetic peptide that acts as a selective agonist of the neurokinin 3 receptor (NK3R), a G protein-coupled receptor primarily found in the central nervous system and peripheral tissues like the gastrointestinal tract. [, , , ]
Q2: How does Senktide interact with NK3R?
A2: Senktide binds with high affinity to NK3R, mimicking the action of the endogenous ligand, Neurokinin B. [, ] This binding triggers a cascade of intracellular signaling events.
Q3: What are the downstream effects of Senktide binding to NK3R?
A3: Senktide binding to NK3R activates phospholipase C, leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). [] These second messengers increase intracellular calcium levels, ultimately affecting neuronal excitability, neurotransmitter release, and smooth muscle contraction. [, , , ]
Q4: Does Senktide interact with other neurokinin receptors?
A4: While Senktide displays high selectivity for NK3R, studies suggest potential interactions with NK1R and NK2R at higher concentrations, particularly in certain tissue types. [, , ]
Q5: How does Senktide affect dopamine levels in the brain?
A5: Senktide administration has been shown to increase dopamine levels in specific brain regions like the nucleus accumbens shell, potentially via activation of NK3R on dopaminergic neurons or indirectly through interactions with other neuronal circuits. [, ]
Q6: What is the molecular formula and weight of Senktide?
A6: Senktide, also known as Succinyl-[Asp6, MePhe8]-Substance P (6-11), has the molecular formula C58H75N13O13 and a molecular weight of 1186.32 g/mol.
Q7: Is there spectroscopic data available for Senktide?
A7: While the provided abstracts do not detail specific spectroscopic data, techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are commonly used to characterize peptides like Senktide.
Q8: How does the structure of Senktide relate to its activity?
A8: Specific structural modifications in Senktide, such as the succinyl group at the N-terminus and the presence of MePhe8, contribute to its high affinity and selectivity for NK3R. [] Structure-activity relationship (SAR) studies help to delineate these essential structural features.
Q9: What is known about the stability of Senktide?
A9: The stability of peptides like Senktide can be affected by factors like temperature, pH, and enzymatic degradation. Specific studies on Senktide's stability under various conditions were not detailed in the provided abstracts.
Q10: Are there specific formulation strategies to improve Senktide's stability or delivery?
A10: Formulation strategies like encapsulation in liposomes or nanoparticles, as well as modifications to the peptide sequence, can potentially enhance Senktide's stability, solubility, and bioavailability, particularly for central nervous system delivery. []
Q11: What are the primary pharmacological effects of Senktide?
A11: Senktide elicits a wide range of pharmacological effects primarily by activating NK3R. These effects include:
- Smooth Muscle Contraction: Senktide induces contractions in various smooth muscle tissues, particularly in the gastrointestinal tract, contributing to its role in regulating gut motility. [, ]
- Neurotransmitter Release: Senktide can modulate the release of neurotransmitters, including dopamine, serotonin, and acetylcholine, influencing a variety of physiological processes. [, , , , ]
- Hormonal Regulation: Senktide has been implicated in regulating the secretion of hormones like luteinizing hormone (LH) and follicle-stimulating hormone (FSH), highlighting its potential role in reproductive function. [, , , , ]
- Behavioral Effects: Central administration of Senktide can influence various behaviors in animal models, including anxiety-related behavior and locomotor activity. [, , ]
Q12: What are the potential therapeutic applications of Senktide?
A12: While Senktide is primarily a research tool, its pharmacological profile suggests potential therapeutic applications in areas like:
Q13: What types of in vitro and in vivo models are used to study Senktide?
A13: Researchers utilize a variety of experimental models to investigate the effects of Senktide, including:
- In Vitro Models:
- Cell Culture: Immortalized cell lines expressing NK3R, such as the CLU209 hypothalamic cell line, are valuable tools for studying cellular signaling and receptor trafficking. []
- Tissue Preparations: Isolated organ bath studies using tissues like the guinea pig ileum help to characterize Senktide's effects on smooth muscle contraction and neurotransmission. [, , ]
- In Vivo Models:
- Rodent Models: Studies in rats and mice employing techniques like intracerebroventricular (ICV) injections, microdialysis, and behavioral assays are crucial for understanding Senktide's central and peripheral effects. [, , , , , , ]
- Larger Animal Models: Studies in species like sheep and non-human primates provide valuable insights into the role of NKB/NK3R signaling in complex physiological processes, such as puberty onset and reproductive function. [, ]
Q14: What analytical methods are commonly used to study Senktide?
A14: Various analytical techniques are employed to study Senktide, including:
- Immunohistochemistry: This technique allows researchers to visualize the distribution of NK3R in tissues and assess changes in receptor localization following Senktide treatment. [, ]
- Radioimmunoassay (RIA): RIA is a sensitive technique for quantifying hormone levels, like LH, in biological samples, enabling researchers to study the effects of Senktide on hormonal secretion. [, , , ]
- In Vivo Microdialysis: This technique allows for the collection and analysis of neurotransmitters, such as dopamine, from specific brain regions in freely moving animals, providing insights into the neurochemical effects of Senktide. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





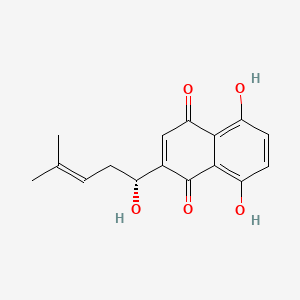

![1-Methyl-N-[(E)-1-pyridin-2-ylethylideneamino]benzimidazol-2-amine](/img/structure/B1681664.png)


